![molecular formula C21H24N2O4 B2832714 N-(3-(2-phenylmorpholino)propyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 953970-81-5](/img/structure/B2832714.png)
N-(3-(2-phenylmorpholino)propyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-(2-phenylmorpholino)propyl)benzo[d][1,3]dioxole-5-carboxamide” is a derivative of benzodioxole . Benzodioxole compounds are known to possess a broad spectrum of activities, including potential anticancer and antioxidant properties . Specifically, carboxamide containing compounds like the one you mentioned have shown anticancer activity .
Synthesis Analysis
The synthesis of benzodioxole derivatives involves a series of reactions . For instance, 3,4-(Methylenedioxy)benzoic acid can be dissolved in dichloromethane, and with the addition of DMAP and EDC, the mixture can be stirred under nitrogen gas at room temperature for 1 hour .Molecular Structure Analysis
The molecular structure of benzodioxole derivatives is characterized by the presence of a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . This structure contributes to the bioactivity of these compounds .Chemical Reactions Analysis
Benzodioxole compounds can undergo various chemical reactions. For example, diselenide synthesized can be transformed into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by the addition of suitable electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of benzodioxole derivatives can vary. For instance, 1,3-Benzodioxole is a colorless liquid with a molecular formula of C6H4O2CH2 . The molecular weight of “N-(3-(2-phenylmorpholino)propyl)benzo[d][1,3]dioxole-5-carboxamide” is 249.31 .Scientific Research Applications
- Anticancer Agents : Researchers explore derivatives of this compound for their potential as anticancer agents. The presence of a bromo functionality at position 4 provides a useful handle for halogen exchange or coupling chemistry .
- Functionalized Thiophenes : Thiophene-derived small organic molecules play a crucial role in materials science. They contribute to advancements in electronics and optoelectronics .
- Downhill Derivatives : The model compound’s functionalization allows for facile downhill derivations, leading to new characterized derivatives .
- Pesticides and Herbicides : Thiophene derivatives have applications in agrochemicals. Researchers investigate their potential as pesticides and herbicides .
- Regioselective Synthesis : The synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide involves three successive direct lithiations and a bromination reaction starting from thiophene. These reactions are carried out at low temperatures based on electrophile reactivity .
- Benzylisoquinoline Alkaloids : Modified synthetic routes, including aza-Michael addition, Bischler–Napieralski reaction, and N-arylation, can be applied to the total synthesis of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids .
Medicinal Chemistry and Drug Development
Materials Science and Electronics
Agrochemical Applications
Chemical Synthesis Strategies
Natural Product Synthesis
Chemical Industry and Fine Chemicals
Mechanism of Action
The mechanism of action of benzodioxole derivatives in anticancer activity involves their cytotoxic activity against various cancer cell lines . For example, they have been found to reduce the secretions of α-fetoprotein in Hep3B cancer cells . Furthermore, these compounds can induce arrest in the G2-M phase of the cell cycle .
properties
IUPAC Name |
N-[3-(2-phenylmorpholin-4-yl)propyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c24-21(17-7-8-18-19(13-17)27-15-26-18)22-9-4-10-23-11-12-25-20(14-23)16-5-2-1-3-6-16/h1-3,5-8,13,20H,4,9-12,14-15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFFAUZEHKUWPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-phenylmorpholino)propyl)benzo[d][1,3]dioxole-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.